N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Description
N-(2-Propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a polyheterocyclic compound featuring a fused thieno[3,2-b]pyridine core. Key structural elements include:
- Thieno[3,2-b]pyridine backbone: A fused bicyclic system combining thiophene and pyridine rings.
- Substituents: 2-Thienyl group at position 3, contributing π-π stacking interactions. Trifluoromethyl group at position 6, enhancing lipophilicity and metabolic stability.
This compound’s unique substitution pattern distinguishes it from analogs in the thieno[2,3-b]pyridine family, which are more extensively studied .
Properties
IUPAC Name |
N-prop-2-ynyl-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2OS2/c1-2-5-20-15(22)14-12(10-4-3-6-23-10)13-11(24-14)7-9(8-21-13)16(17,18)19/h1,3-4,6-8H,5H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGJAZIQEOWJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide, often referred to as compound 1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H9F3N2OS2
- CAS Number : 477854-02-7
- Molar Mass : 366.38 g/mol
This compound features a thieno[3,2-b]pyridine structure with a trifluoromethyl group and a propynyl substituent, which contribute to its unique pharmacological properties.
Anticancer Properties
Recent studies indicate that compound 1 exhibits significant cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. The following points summarize key findings:
- Cytotoxicity : In vitro studies have shown that compound 1 induces apoptosis in MDA-MB-231 and MCF-7 breast cancer cell lines. The MTT assay revealed that treatment with compound 1 resulted in a dose-dependent decrease in cell viability, with concentrations as low as 0.05 µM demonstrating effectiveness after 24 hours of exposure .
- Mechanism of Action : The mechanism underlying the anticancer activity involves disruption of cellular metabolism and induction of apoptosis. Metabolic profiling indicated alterations in glycolysis and pyruvate metabolism, suggesting that compound 1 may target metabolic pathways critical for cancer cell survival .
- Cancer Stem Cells (CSCs) : Compound 1 has been shown to reduce the population of cancer stem cells within treated cell lines, which is crucial for preventing tumor recurrence and metastasis . The impact on glycosphingolipid expression further supports its role in targeting CSCs .
Comparison with Other Compounds
To contextualize the efficacy of compound 1, it is beneficial to compare its activity with established anticancer agents:
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 0.05 | MDA-MB-231 | Induces apoptosis, alters metabolism |
| Paclitaxel | 0.1 | MDA-MB-231 | Microtubule stabilization |
| Doxorubicin | 0.5 | MCF-7 | DNA intercalation |
Case Studies and Research Findings
A notable study published in September 2022 highlighted the effectiveness of compound 1 against breast cancer cells. It demonstrated that treatment led to a significant reduction in cell viability and an increase in apoptotic markers after prolonged exposure . Another study emphasized the compound's ability to inhibit key signaling pathways associated with tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The thieno[3,2-b]pyridine core in the target compound differs from the thieno[2,3-b]pyridine scaffold prevalent in analogs (e.g., compounds in ).
Substituent Analysis
Table 1: Key Substituents and Properties of Analogous Compounds
Key Observations:
- Carboxamide Substituents :
- Aryl Groups (e.g., 4-iodophenyl, 4-fluorophenyl) are common, enhancing steric bulk and electronic effects . The target’s 2-propynyl group is rare, likely increasing reactivity due to the terminal alkyne.
- Halogenated Aryl Groups (e.g., 4-iodo, 4-fluoro) may improve binding affinity via halogen bonding .
- Trifluoromethyl Group : Universally retained at position 6 across analogs, underscoring its role in enhancing lipophilicity and resistance to oxidative metabolism .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the thieno[3,2-b]pyridine core, and how is regioselectivity ensured during cyclization?
- Methodological Answer : The thieno[3,2-b]pyridine scaffold is typically synthesized via cyclocondensation of substituted thiophene and pyridine precursors. For example, cyclization of 3-amino-thiophene derivatives with α,β-unsaturated ketones under acidic conditions can yield the fused ring system. Regioselectivity is controlled by steric and electronic effects of substituents (e.g., the electron-withdrawing trifluoromethyl group directs cyclization to the 6-position). Catalytic methods, such as Pd-mediated coupling, may introduce the 2-thienyl group post-cyclization . Solvent polarity and temperature optimization are critical to minimize side products (e.g., thieno[2,3-b]pyridine isomers) .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., thienyl protons at δ 7.2–7.8 ppm, trifluoromethyl as a singlet at δ ~-60 ppm in F NMR).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms the fused-ring conformation (e.g., dihedral angles between thiophene and pyridine planes) .
Q. How does the trifluoromethyl group at position 6 influence the compound’s solubility and stability?
- Methodological Answer : The CF group enhances lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs), improving membrane permeability. However, it reduces aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO:PBS mixtures). The CF group also resists metabolic oxidation, enhancing in vivo stability .
Advanced Research Questions
Q. How can computational models predict the biological target interactions of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-receptor binding using crystal structures of homologous targets (e.g., kinase domains). QSAR models correlate electronic descriptors (e.g., Hammett σ for the thienyl group) with activity. MD simulations (AMBER/CHARMM) assess binding stability over time. Validation via in vitro assays (e.g., enzyme inhibition IC) is critical to resolve discrepancies .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer : Contradictions often arise from poor pharmacokinetics (PK) or off-target effects. Strategies include:
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., propynyl group oxidation) .
- Tissue Distribution Studies : Radiolabeled compound tracking (e.g., C) quantifies biodistribution.
- Orthogonal Assays : Compare results across cell lines (e.g., primary vs. immortalized) to rule out model-specific artifacts .
Q. How is the amidation step optimized to maximize yield and minimize byproducts?
- Methodological Answer :
- Coupling Reagents : HATU or EDCI/HOBt activate the carboxylic acid for reaction with propargylamine.
- Solvent Optimization : DMF or THF at 0–5°C reduces racemization.
- Workup : Aqueous extraction removes unreacted amine, followed by silica gel chromatography (eluent: EtOAc/hexane). Typical yields range from 65–85% .
Notes
- Avoid abbreviations; use full chemical names per IUPAC guidelines.
- Cross-validate computational predictions with experimental data to address model limitations.
- References exclude non-reliable sources (e.g., benchchem.com ) and prioritize peer-reviewed journals and crystallographic databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
